molecular formula C14H19NO2 B4447179 4-[(3,4-dimethylphenyl)acetyl]morpholine

4-[(3,4-dimethylphenyl)acetyl]morpholine

Cat. No.: B4447179
M. Wt: 233.31 g/mol
InChI Key: GJOJBQMQFUPEGU-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenyl)acetyl]morpholine is a synthetic chemical compound of interest in medicinal chemistry research. It features a morpholine ring, a ubiquitous pharmacophore in drug discovery known for its ability to influence the pharmacokinetic properties and potency of molecules . This compound is structurally characterized by a morpholine group linked via an acetamide bridge to a 3,4-dimethylphenyl moiety. The morpholine ring is a common scaffold in pharmaceuticals and agrochemicals due to its versatility and participation in key molecular interactions . The 3,4-dimethylaniline component is a known building block in organic synthesis . Researchers investigating structure-activity relationships (SAR) for novel bioactive molecules may find this compound valuable, particularly in the development of potential anticancer agents. Analogous morpholine-acetamide derivatives have demonstrated significant biological activity, including inhibitory effects on carbonic anhydrase and the proliferation of cancer cell lines, making them promising leads for multi-target therapies . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-4-13(9-12(11)2)10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOJBQMQFUPEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents/Functional Groups Key Properties/Applications References
4-[(3,4-Dimethylphenyl)acetyl]morpholine 3,4-Dimethylphenylacetyl group on morpholine Predicted antimicrobial/antitumor activity (inferred)
Dimethomorph 4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine Fungicidal activity (inhibits cellulose synthesis)
Morpholine, 4-(mercaptoacetyl)- Mercaptoacetyl group on morpholine Chelation of metal ions; enhanced reactivity
2,6-Dimethyl-4-(pyridin-4-yl)morpholine Pyridinyl and methyl groups on morpholine Moderate anticancer; significant antimicrobial activity
Morpholin-4-yl-(4-methyl)phenyl-acetic acid 4-Methylphenylacetyl group on morpholine Synthetic intermediate; potential bioactivity

Key Observations :

  • Functional Groups : The acetyl group in 4-[(3,4-dimethylphenyl)acetyl]morpholine contrasts with the acryloyl group in dimethomorph, which is critical for fungicidal activity . Mercaptoacetyl derivatives (e.g., ) exhibit distinct reactivity due to thiol-mediated interactions.

Mechanistic Insights :

  • Antimicrobial Activity : Compounds with aromatic substituents (e.g., pyridinyl or chlorophenyl groups) show enhanced activity due to interactions with microbial enzymes or DNA .
  • Anticancer Potential: Methyl and acetyl groups may modulate kinase inhibition or apoptosis pathways, as seen in pyridinyl-morpholine hybrids .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to unsubstituted morpholine, improving bioavailability but possibly reducing aqueous solubility .
  • Stereoelectronic Effects : Electron-donating methyl groups on the phenyl ring may stabilize charge-transfer interactions in biological systems .

Q & A

Basic: What established synthetic routes are available for 4-[(3,4-dimethylphenyl)acetyl]morpholine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via coupling reactions between morpholine derivatives and substituted phenylacetic acids. A common method involves reacting α-haloacid chlorides (e.g., chloroacetyl chloride) with 3,4-dimethylphenyl precursors under transition metal catalysis (e.g., palladium or copper) to facilitate C–N bond formation . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) critically affect yield. For instance, higher temperatures accelerate cyclization but may promote side reactions like dehalogenation. Basic conditions (e.g., NaOH) are often required to neutralize HCl byproducts during acetylation steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 4-[(3,4-dimethylphenyl)acetyl]morpholine?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can confirm the morpholine ring structure (δ 2.5–3.5 ppm for N–CH2_2 protons) and the acetyl group (δ 170–175 ppm for carbonyl carbon). Aromatic protons from the 3,4-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+^+) validate the molecular formula (C14_{14}H19_{19}NO2_2), while fragmentation patterns confirm the acetyl-morpholine linkage .
  • HPLC-PDA: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) and identifies impurities like unreacted precursors .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl oxygen is a reactive site for hydrogen bonding .
  • Molecular Docking: Simulates binding affinity with biological targets (e.g., enzymes). Studies on similar morpholine derivatives show interactions with kinase active sites via π-π stacking (aromatic ring) and hydrogen bonding (morpholine oxygen) .
  • Reaction Path Search (ICReDD): Combines quantum chemical calculations with experimental data to optimize synthetic pathways, reducing trial-and-error approaches .

Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Answer:

  • Statistical Analysis: Apply factorial design (e.g., 2k^k designs) to isolate variables (e.g., temperature vs. catalyst). For instance, ANOVA can identify whether solvent choice (polar vs. nonpolar) significantly impacts yield .
  • Mechanistic Probes: Use isotopic labeling (e.g., 13^{13}C-acetyl groups) or in situ IR spectroscopy to track reaction intermediates and identify side-reaction pathways .
  • Cross-Validation: Compare results with computational predictions (e.g., Gibbs free energy profiles from DFT) to validate proposed mechanisms .

Methodological: How can Design of Experiments (DoE) optimize the synthesis of 4-[(3,4-dimethylphenyl)acetyl]morpholine?

Answer:

  • Screening Experiments: Use Plackett-Burman designs to test 6–8 variables (e.g., solvent, catalyst, stoichiometry) and identify critical factors .

  • Response Surface Methodology (RSM): Central composite designs model non-linear relationships. For example, a 3-level RSM can optimize temperature (X1_1) and catalyst loading (X2_2) to maximize yield (Y):

    Y=β0+β1X1+β2X2+β11X12+β22X22+β12X1X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{11}X_1^2 + \beta_{22}X_2^2 + \beta_{12}X_1X_2

    This reduces experimental runs by 40–50% compared to one-factor-at-a-time approaches .

Methodological: What software tools are essential for managing and analyzing data in studies involving this compound?

Answer:

  • Cheminformatics: PubChem and ChemAxon tools predict physicochemical properties (logP, pKa) and generate SMILES/InChI identifiers .
  • Spectroscopic Analysis: MestReNova or ACD/Labs for NMR peak deconvolution and coupling constant analysis .
  • Process Simulation: Aspen Plus or COMSOL models reaction kinetics and mass transfer limitations in scaled-up syntheses .

Application: What are the implications of structural modifications (e.g., fluorination or boronate addition) on this compound’s potential in drug discovery?

Answer:

  • Fluorination: Introducing –CF3_3 groups (via electrophilic substitution) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in fluorinated morpholine-based kinase inhibitors .
  • Boronate Functionalization: Adding pinacol boronate groups (e.g., at the phenyl ring) enables Suzuki-Miyaura cross-coupling for creating combinatorial libraries .
  • Toxicity Screening: EPA’s CompTox Dashboard predicts ecotoxicological profiles (e.g., LC50_{50} for aquatic organisms) to prioritize candidates .

Theoretical: How can theoretical frameworks (e.g., transition state theory) guide experimental design for novel derivatives?

Answer:

  • Transition State Theory (TST): Calculates activation energies (ΔG^\ddagger) to predict rate-limiting steps. For example, TST identifies whether acetylation or cyclization is the bottleneck in synthesis .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways. Polar solvents (e.g., water) stabilize charged intermediates but may hinder nonpolar reactant solubility .
  • Retrosynthetic Analysis: Tools like Synthia propose viable routes by deconstructing the target molecule into commercially available building blocks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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